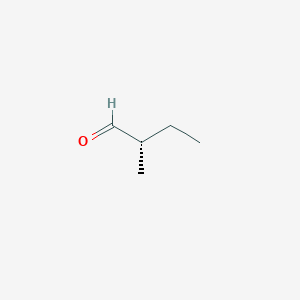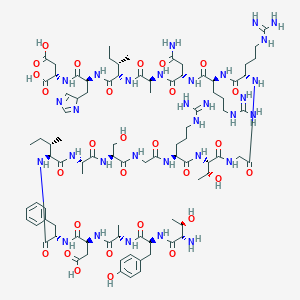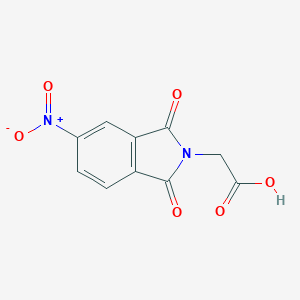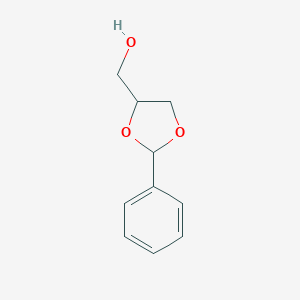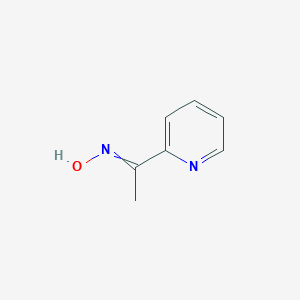
1-(Pyridin-2-yl)ethanone oxime
Overview
Description
1-(Pyridin-2-yl)ethanone oxime is an organic compound with the molecular formula C₇H₈N₂O It is a derivative of pyridine and is characterized by the presence of an oxime functional group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)ethanone oxime can be synthesized through the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures. The general procedure involves heating the mixture to around 60°C for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-2-yl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)ethanone oxime
- 1-(Pyridin-4-yl)ethanone oxime
- 2-(Pyridin-2-yl)ethanone oxime
Uniqueness
1-(Pyridin-2-yl)ethanone oxime is unique due to its specific structural arrangement, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
N-(1-pyridin-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZORVGMRQRIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-54-9 | |
| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(pyridin-2-yl)ethanone oxime interact with metal ions, and what are the structural implications?
A1: this compound acts as a bidentate ligand, coordinating to metal centers via both the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group [, , , , ]. This forms a stable five or six-membered chelate ring with the metal ion. This coordination mode has been observed with various transition metals, including copper, nickel, and iridium. The resulting complexes often exhibit distorted square-pyramidal or octahedral geometries around the metal center, depending on the other ligands present.
Q2: Can you provide details on the structural characterization of this compound and its metal complexes?
A2: this compound itself has a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. While spectroscopic data for the free ligand is not extensively covered in the provided research, the formation and characterization of its metal complexes are well-documented. Techniques such as X-ray crystallography are frequently employed to elucidate the solid-state structures of these complexes [, , ]. Additionally, spectroscopic methods like infrared spectroscopy are likely used to characterize the ligand and its complexes, though specific data is not presented in these abstracts.
Q3: What catalytic applications have been explored for metal complexes incorporating this compound as a ligand?
A3: Research suggests that a copper(II) complex incorporating this compound exhibits promising electrocatalytic activity for water oxidation []. This complex displays a high turnover frequency in neutral phosphate buffer, achieving efficient water oxidation at relatively low overpotentials. The study suggests that the ligand itself plays a crucial role in the catalytic cycle, possibly through a proton-coupled electron transfer (PCET) mechanism.
Q4: Are there any studies exploring the stability of this compound complexes under different conditions?
A4: While the provided research doesn't delve deeply into the stability of this compound complexes under various conditions, the isolation and characterization of a trihydrate form of a copper(II) complex with this ligand implies some degree of stability in the presence of water []. Further research is needed to fully understand the long-term stability of these complexes under various environmental conditions, such as pH, temperature, and exposure to light or air.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


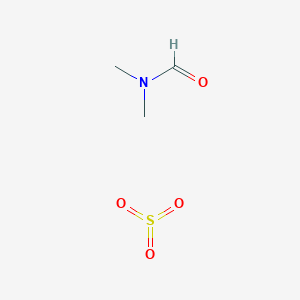
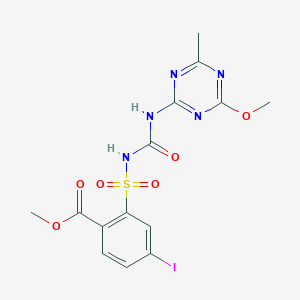
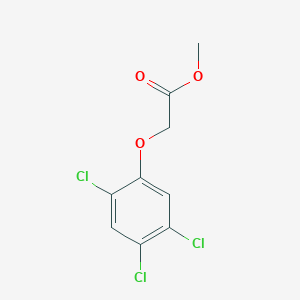
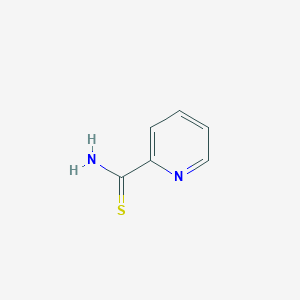
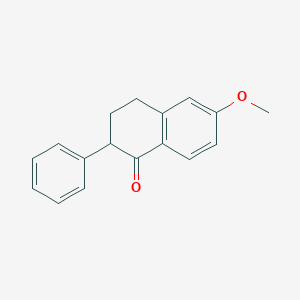

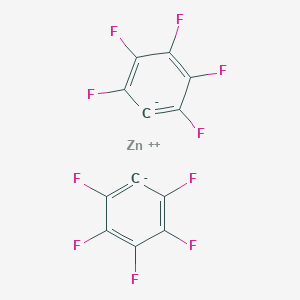

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
